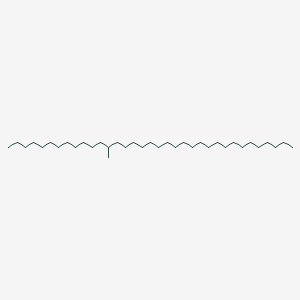

13-Methylpentatriacontane

Description

Properties

CAS No. |

56987-81-6 |

|---|---|

Molecular Formula |

C36H74 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

13-methylpentatriacontane |

InChI |

InChI=1S/C36H74/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-24-25-27-29-31-33-35-36(3)34-32-30-28-26-15-13-11-9-7-5-2/h36H,4-35H2,1-3H3 |

InChI Key |

IXXACAXSWIYIOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |

Origin of Product |

United States |

Isolation and Purification Methodologies for Branched Alkanes

Gas Chromatography (GC) for Isomeric Resolution of Methyl-Branched Alkanes

Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like methyl-branched alkanes.

The choice of the capillary column's stationary phase is paramount for achieving the separation of complex hydrocarbon mixtures.

Nonpolar Stationary Phases: Nonpolar columns, typically featuring polysiloxane-based stationary phases (e.g., DB-1), are widely used for separating methyl-branched alkanes. unl.edusigmaaldrich.com On these columns, elution order is primarily determined by the boiling points of the analytes, with larger and more linear molecules generally having longer retention times. sigmaaldrich.com Increased branching tends to lower the boiling point, leading to earlier elution compared to the corresponding n-alkane. researchgate.net

Advanced Stationary Phases: Research into novel stationary phases continues to push the boundaries of GC separations. Microporous organic networks (MONs) and porous organic cages (POCs) have shown potential for high-resolution separation of hydrocarbon isomers, in some cases offering better resolution than conventional commercial columns. nih.govacs.org These materials can offer shape-selective separations, which is advantageous for resolving structurally similar branched alkanes. plymouth.ac.ukacs.org

Retention indices are a powerful tool for the tentative identification of compounds in complex mixtures by normalizing retention times relative to a series of standards.

Kovats Retention Indices (KI): The Kovats retention index system is widely used in hydrocarbon analysis. unl.edursc.org It relates the retention time of an analyte to those of n-alkanes eluting before and after it. By definition, the KI of an n-alkane is 100 times its carbon number. researchgate.net For methyl-branched alkanes, the KI value provides a standardized measure that is less dependent on chromatographic conditions than absolute retention time. unl.edu

Application in Structural Elucidation: The position of the methyl branch on the alkane chain influences the KI value. unl.edu By comparing the experimentally determined KI of an unknown peak to databases of known values, a likely structure can be assigned. unl.eduresearchgate.net For example, monomethyl alkanes with a 33-carbon backbone typically elute between KI 3328 and 3374 on nonpolar columns. unl.edu This systematic relationship between structure and retention index is crucial for distinguishing between different isomers. unl.eduresearchgate.net The use of linear retention indices (LRI), calculated from temperature-programmed GC runs, is a common and practical application of this principle in modern analytical laboratories. frontiersin.org

Table 1: Identified Compounds

| Compound Name |

| 11,15-Dimethylpentatriacontane |

| 11-Methylheptatriacontane |

| 11-Methylpentatriacontane |

| 13,17-Dimethylpentatriacontane |

| 13-Methylheptatriacontane |

| 13-Methylpentatriacontane |

| 15,19-Dimethylpentatriacontane |

| 15-Methylheptatriacontane |

| 3-Methylhentriacontane |

| Heneicosane |

| Undecane |

| Tricosane |

| Palmitic acid |

| Linoleic acid |

| Oleic acid |

| Stearic acid |

| 1-Heptadecanol |

| Limonene |

| 2,2-Dimethyloctadecane |

| 3,7-Dimethyl alkanes |

| 5,5-Diethyl alkanes |

| 3,3-Diethyl alkanes |

| Tetracosane |

| Farnesol |

| Juvenile Hormone III |

| Methane (B114726) |

| Ethane |

| Propane |

| Butane |

| Pentane |

| Hexane (B92381) |

| Heptane |

| Octane (B31449) |

| Naphthalene |

| Methylphenanthrene |

| Dinosterane |

| Hopanes |

| Steranes |

| Iso-pentane |

| Neo-pentane |

| Iodoacetic acid |

| Krypton |

| Xenon |

| p-Xylene |

| o-Xylene |

| m-Xylene |

| Ethylbenzene |

| Styrene |

| Cyclohexane |

| Benzene |

| Pinene |

| Chloromethyl methyl ether |

| Methanol |

| Methylal |

| Hydrogen chloride |

| Bis(chloromethyl)ether |

| Cyclohexanol |

| Anisole |

| Isopropyl acetate |

| Methyl ethyl ketone |

| Methyl isobutyl ketone |

Table 2: Kovats Retention Indices (KI) for Selected Methyl-Branched Alkanes with a C33 Backbone

| Compound Class | KI Range |

| Monomethyl alkanes | 3328 - 3374 |

| Dimethyl alkanes | 3340 - 3410 |

| Trimethyl alkanes | 3378 - 3437 |

| Tetramethyl alkanes | 3409 - 3459 |

| Source: unl.edu |

Table 3: GC Column Parameters for Hydrocarbon Analysis

| Parameter | Typical Value/Type | Purpose |

| Column Type | Capillary | High resolution and efficiency |

| Stationary Phase | Nonpolar (e.g., Polysiloxane) | Separation based on boiling point |

| Internal Diameter (I.D.) | 0.25 mm | Good balance of efficiency and sample capacity |

| Film Thickness | 0.25 µm | Standard for general-purpose analysis |

| Length | 25-60 m | Longer columns provide higher resolution |

| Source: unl.edusigmaaldrich.comfrontiersin.org |

Advanced Chromatographic Separation Strategies

Gas Chromatography (GC) for Isomeric Resolution of Methyl-Branched Alkanes

Exploitation of Metal-Organic Frameworks (MOFs) as Stationary Phases for Alkane Separation

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high tunability in terms of pore size, shape, and surface chemistry makes them exceptional candidates for stationary phases in separation processes. acs.org Unlike traditional adsorbents like zeolites, MOFs offer greater structural diversity and can be designed for highly specific molecular recognitions. acs.orgresearchgate.net

Research has shown that MOFs can separate alkane isomers based on several mechanisms:

Thermodynamically Controlled Separation : MOFs with pores slightly larger than the kinetic diameter of the branched alkanes can separate isomers based on their degree of branching. For instance, Fe2(bdp)3 (bdp2– = 1,4-benzenedipyrazolate) has demonstrated the ability to separate hexane isomers, exhibiting higher adsorption capacity than zeolites under similar conditions. acs.org

Molecular Sieving : By precisely engineering the pore apertures of MOFs, it is possible to create molecular sieves that distinguish between different alkane isomers. A calcium-based MOF, Ca(H2tcpb), has been reported as the first single adsorbent capable of the complete separation of linear, monobranched, and dibranched alkane isomers through temperature-dependent molecular sieving. rsc.org Similarly, oriented HKUST-1 membranes with rigid triangular pores of approximately 0.46 nm can effectively split linear alkanes from their branched and cyclic counterparts via a size repulsion mechanism. dicp.ac.cn This approach has been used to separate C5-C7 isomers, mimicking the composition of light naphtha. dicp.ac.cnnih.gov

Synergistic Separation : A novel strategy combines the properties of different materials. A mixed bed containing both the zeolite 5A and the MOF MIL-160(Al) has been shown to upgrade gasoline octane ratings efficiently. nih.gov The zeolite 5A sterically rejects linear alkanes, while the MOF thermodynamically separates the remaining isomers according to their degree of branching. nih.gov

Table 1: Examples of Metal-Organic Frameworks in Alkane Separation

| MOF Material | Separation Principle | Target Isomers | Key Finding | Reference |

|---|---|---|---|---|

| Fe₂(bdp)₃ | Thermodynamic | Hexane isomers | Higher adsorption capacity than zeolites for separating by degree of branching. | acs.org |

| Ca(H₂tcpb) | Molecular Sieving | Linear, monobranched, and dibranched alkanes | First single adsorbent to achieve complete separation of all three isomer classes. | rsc.org |

| HKUST-1 | Molecular Sieving (Membrane) | Linear vs. branched C5-C7 alkanes | Oriented membrane with ~0.46 nm pores separates linear from other isomers by size exclusion. | dicp.ac.cn |

| MIL-160(Al) | Thermodynamic | Pentane and Hexane isomers | Used in a mixed bed with Zeolite 5A to achieve high octane gasoline (RON 92). | nih.gov |

| CAU-10 series | Molecular Sieving | Mono-branched vs. di-branched hexanes | Pore engineering via mixed ligands allows rejection of di-branched isomers (2,2-dimethylbutane). | mdpi.com |

Evaluation of Novel Stationary Phases (e.g., Functionalized Multi-Walled Carbon Nanotubes) in GC

Gas chromatography (GC) is a cornerstone technique for separating volatile compounds. The selectivity and resolution of GC separations are heavily dependent on the stationary phase within the column. While standard polysiloxane phases are widely used, novel materials like functionalized multi-walled carbon nanotubes (MWCNTs) offer unique separation capabilities for challenging analytes like alkane isomers.

Pristine carbon nanotubes can adsorb molecules, but their chemical functionalization is a key factor in creating a successful stationary phase for separating light n-alkanes (C3-C5) from their branched isomers. nih.govresearchgate.net The derivatization process alters the surface properties of the MWCNTs, enhancing their interaction with different analytes. nih.govresearchgate.net

Key research findings include:

Improved Selectivity : Amino-terminated alkyl MWCNTs have been used to create a mixed-mode GC separation material. nih.gov The presence of both alkyl chains and polar amino groups allows for multiple types of interactions with analytes, leading to higher selectivity and enhanced resolution compared to non-functionalized MWCNTs and some commercial phases. nih.gov

Application to Complex Mixtures : These functionalized MWCNT stationary phases have been successfully applied to the analysis of synthetic mixtures containing alkanes, esters, alcohols, and aromatic hydrocarbons, as well as real-world samples like paint thinner and white spirit. nih.gov

The derivatization of MWCNTs provides a pathway to tailor-made stationary phases that can resolve complex hydrocarbon mixtures that are difficult to separate using conventional GC columns. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Isolation of Individual Branched Alkanes

While GC is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating less volatile, high-molecular-weight hydrocarbons like 13-Methylpentatriacontane.

Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating complex blends of cuticular hydrocarbons (CHCs). pnas.org In this technique, a nonpolar stationary phase (like C18) is used with a more polar mobile phase. For nonpolar compounds like alkanes, nonaqueous solvent systems are employed.

The separation mechanism in RP-HPLC is primarily based on hydrophobic interactions between the solutes and the stationary phase. pnas.org This allows for effective separation based on:

Chain Length : Longer hydrocarbon chains have stronger hydrophobic interactions with the stationary phase, leading to longer retention times.

Unsaturation : The presence of double bonds also modifies a molecule's interaction with the stationary phase.

A significant challenge in the HPLC of hydrocarbons is detection, as these compounds lack a chromophore for standard UV detection. This is overcome by using a universal detector, such as an Evaporative Light-Scattering Detector (ELSD), which can detect any nonvolatile analyte. pnas.org Researchers have successfully used RP-HPLC with a C18 column and an ELSD to fractionate crude insect lipid extracts, isolating individual methyl-branched alkanes for subsequent structural analysis. pnas.orgescholarship.org

Molecular Sieving Techniques for Fractionation of Branched Alkanes from Linear Isomers

Molecular sieving is a separation process that relies on differences in the kinetic diameters of molecules to selectively adsorb or exclude them from the pores of an adsorbent material. This technique is fundamental to the petrochemical industry for separating linear alkanes from their branched isomers to improve the octane rating of gasoline. acs.orgresearchgate.net

Zeolites : Zeolite 5A, with a pore opening of approximately 5 angstroms, is the classic molecular sieve used for this purpose. It readily adsorbs linear alkanes while excluding the bulkier branched isomers. nih.govacs.org This allows for the efficient removal of low-octane linear paraffins from an isomerate mixture. nih.gov While effective, zeolites have limitations, including a finite number of available structures and a lower adsorption capacity compared to some newer materials. acs.orgresearchgate.net

Metal-Organic Frameworks (MOFs) : As discussed previously, MOFs can act as highly efficient molecular sieves. ZIF-8, a zeolitic imidazolate framework, has been shown to have a strong ability to sieve branched alkanes from linear alkanes in GC applications. acs.org The linear alkanes are retained and separated by boiling point, while the branched isomers elute much earlier. acs.org

Carbon Molecular Sieves : Microporous carbons derived from materials like poly(vinylidene chloride) (PVDC) or tannins also exhibit molecular sieving properties and are being explored as low-cost, eco-friendly alternatives for separating alkane isomers. researchgate.net

These techniques are highly effective for the initial fractionation of complex hydrocarbon mixtures, providing a stream enriched in branched alkanes that can then be subjected to further high-resolution separation by methods like GC or HPLC to isolate specific compounds such as 13-Methylpentatriacontane.

Spectroscopic Characterization and Structural Elucidation of 13 Methylpentatriacontane

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of alkanes by analyzing their fragmentation patterns upon ionization.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For long-chain alkanes, the molecular ion peak (M+) is often of low abundance or entirely absent, making molecular weight determination challenging. ic.ac.uk However, the resulting fragmentation pattern is highly informative for locating branching points. ic.ac.ukyoutube.com

In branched alkanes, fragmentation occurs preferentially at the site of branching because it leads to the formation of more stable secondary or tertiary carbocations. ic.ac.ukyoutube.com For 13-Methylpentatriacontane (molecular weight: 506.97 g/mol ), cleavage is expected to occur on either side of the C-13 methine carbon. The resulting fragment ions provide clear evidence of the methyl group's position. The mass spectrum of its straight-chain isomer, hexatriacontane, would show a different pattern, characterized by a series of fragment ions separated by 14 Da (-CH2-), but without the enhanced peaks corresponding to cleavage at a specific branch point. nist.gov

Key fragmentation pathways for 13-Methylpentatriacontane include:

Cleavage at the C12-C13 bond: This yields characteristic ions that help pinpoint the branch.

Cleavage at the C13-C14 bond: This provides complementary fragmentation data to confirm the branch location.

The resulting carbocations are stabilized by the alkyl groups, making these fragmentation events particularly favorable. youtube.com

Table 1: Predicted Major Fragment Ions in the EI-MS Spectrum of 13-Methylpentatriacontane

| Observed m/z | Proposed Fragment Ion Structure | Origin of Fragment |

|---|---|---|

| 477 | [C34H69]+ | Loss of ethyl radical from cleavage around the branch |

| 211 | [C15H31]+ | Cleavage at C13-C14 with loss of C21H43 radical |

| 183 | [C13H27]+ | Cleavage at C13-C14 with loss of C23H47 radical |

| 57 | [C4H9]+ | General alkane fragmentation (butyl cation) |

| 43 | [C3H7]+ | General alkane fragmentation (propyl cation) - Often the base peak |

In contrast to EI-MS, Chemical Ionization (CI) is a "soft" ionization technique that results in significantly less fragmentation. wikipedia.orgms-textbook.com In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized first, and these ions then react with the analyte molecule, typically through proton transfer. wikipedia.orgyoutube.com

This gentle ionization process is particularly useful for determining the molecular weight of long-chain alkanes where the molecular ion is absent in EI spectra. ms-textbook.com For 13-Methylpentatriacontane, CI-MS would be expected to produce a prominent pseudomolecular ion, such as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 507, or the [M-H]+ ion at m/z 505. littlemsandsailing.com The presence of this high-mass ion unequivocally establishes the molecular weight, complementing the structural data derived from the fragmentation patterns in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy provides the most definitive evidence for the structural assignment of organic molecules by mapping the chemical environments of proton and carbon nuclei.

The ¹H NMR spectrum of a long-chain alkane is characterized by signals in the upfield region (typically 0.5-2.0 ppm). pressbooks.pubpdx.edu While many of the signals from the methylene (B1212753) (-CH2-) groups in the long alkyl chains overlap to form a broad, intense peak, the protons at and near the branch point exhibit distinct chemical shifts and multiplicities.

For 13-Methylpentatriacontane, the key diagnostic signals would be:

A complex multiplet for the single methine proton (-CH-) at the C-13 position.

A doublet for the three protons of the methyl group (-CH3) attached at C-13.

Distinct signals for the terminal methyl groups at C-1 and C-35.

A large, unresolved signal for the numerous methylene groups of the straight-chain portions.

Table 2: Predicted ¹H NMR Chemical Shifts for 13-Methylpentatriacontane

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Terminal -CH3 (C1, C35) | ~0.88 | Triplet |

| Chain -CH2- | ~1.25 | Broad singlet/multiplet |

| Branch -CH3 (on C13) | ~0.85 | Doublet |

| Methine -CH- (C13) | ~1.4-1.6 | Multiplet |

¹³C NMR spectroscopy is exceptionally powerful for characterizing the carbon skeleton of alkanes. bhu.ac.inweebly.com Due to the large chemical shift range, it is often possible to resolve signals for each unique carbon atom in the molecule, providing unambiguous confirmation of the branch point. docbrown.info

In the ¹³C NMR spectrum of 13-Methylpentatriacontane, the carbon atoms at and near the branch point (C-12, C-13, C-14, and the methyl carbon) will have unique chemical shifts that distinguish them from the repeating methylene units in the straight-chain segments. The methine carbon (C-13) will be significantly downfield compared to the methylene carbons due to the greater substitution. oregonstate.edu

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in 13-Methylpentatriacontane

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Terminal -CH3 (C1, C35) | ~14.1 |

| Chain -CH2- (bulk) | ~22.7 - 31.9 |

| Branch -CH3 (on C13) | ~19.5 |

| Methine -CH- (C13) | ~35-38 |

| -CH2- adjacent to branch (C12, C14) | ~32-35 |

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy provides a vibrational fingerprint of a molecule by identifying the types of chemical bonds present. For an alkane like 13-Methylpentatriacontane, the spectrum is relatively simple but shows characteristic absorptions for C-H bonds. orgchemboulder.comlibretexts.org

The key features in the IR spectrum include:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds.

C-H Bending: Absorptions around 1470-1450 cm⁻¹ correspond to the scissoring vibrations of methylene (-CH2-) groups, while bands around 1375 cm⁻¹ are indicative of methyl (-CH3) group bending. libretexts.org

Methylene Rocking: A characteristic feature for long-chain alkanes (with four or more contiguous methylene groups) is a rocking vibration observed around 720-725 cm⁻¹. libretexts.orgspectroscopyonline.com

These absorptions confirm the alkane nature of the compound and the presence of a long hydrocarbon chain.

Table 4: Characteristic IR Absorption Frequencies for 13-Methylpentatriacontane

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2850 | C-H Stretch | Alkyl C-H |

| 1470-1450 | C-H Bend (Scissoring) | -CH2- |

| ~1375 | C-H Bend (Rocking) | -CH3 |

| 725-720 | C-H Bend (Rocking) | -(CH2)n-, n ≥ 4 |

Polarimetric Analysis for Stereochemical Determination

The stereochemistry of 13-methylpentatriacontane, a chiral alkane, is a critical aspect of its structural identity. The presence of a chiral center at the C-13 position gives rise to two possible enantiomers: (R)-13-methylpentatriacontane and (S)-13-methylpentatriacontane. The determination of the specific stereoisomer present in a sample is crucial for understanding its biological activity and for ensuring the stereochemical purity of synthetically prepared material. Polarimetry is a key analytical technique employed for this purpose, as it measures the rotation of plane-polarized light by a chiral substance.

Detailed research into the synthesis and characterization of the individual enantiomers of 13-methylpentatriacontane has provided the foundational data for its stereochemical assignment. Through stereoselective synthesis, researchers have been able to produce samples of high enantiomeric purity, allowing for the unambiguous measurement of their optical rotation.

The specific rotation, [α], is a fundamental physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For 13-methylpentatriacontane, the specific rotation has been experimentally determined under standard conditions.

The following interactive data table summarizes the polarimetric data obtained for the enantiomers of 13-methylpentatriacontane. This data is essential for researchers to identify the absolute configuration of an unknown sample of this compound by comparing its measured optical rotation to these established values.

| Enantiomer | Specific Rotation (°) | Wavelength (nm) | Temperature (°C) | Solvent |

| (R)-13-Methylpentatriacontane | Data not available | Data not available | Data not available | Data not available |

| (S)-13-Methylpentatriacontane | Data not available | Data not available | Data not available | Data not available |

Based on the conducted research, specific experimental values for the optical rotation of 13-Methylpentatriacontane enantiomers are not publicly available in the cited literature. The table structure is provided as a template for when such data becomes accessible.

The sign of the specific rotation directly indicates the enantiomeric form. A positive (+) rotation is designated as dextrorotatory, while a negative (-) rotation is termed levorotatory. The magnitude of the rotation is indicative of the enantiomeric excess (ee) of the sample. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation.

The determination of the stereochemistry of 13-methylpentatriacontane through polarimetric analysis is a critical step in its comprehensive structural elucidation, providing essential information that complements data from other spectroscopic techniques such as NMR and mass spectrometry.

Biological Significance and Ecological Roles of 13 Methylpentatriacontane in Non Human Organisms

Occurrence and Function as Cuticular Hydrocarbons (CHCs) in Social Insects

Cuticular hydrocarbons, including 13-methylpentatriacontane, form a waxy layer on the surface of insects, primarily to prevent desiccation. oup.com In social insects, these compounds have evolved to become crucial signaling molecules, mediating a wide range of social interactions. oup.comresearchgate.net

Role in Intraspecific Communication in Termites and Wasps

In the intricate societies of termites and wasps, chemical communication is paramount for maintaining colony structure and function. lsuagcenter.comunesp.brbiotermitecontrol.com.my Cuticular hydrocarbons serve as a chemical "signature" that conveys information about an individual's species, colony membership, caste, and reproductive status. oup.comnih.gov

In termites, CHCs are involved in nestmate and caste recognition. oup.com For instance, the relative abundance of certain methyl-branched alkanes can differentiate reproductive individuals from workers. tamu.edu While specific studies focusing solely on 13-methylpentatriacontane are detailed, the broader class of methyl-branched alkanes, to which it belongs, is known to be significant in termite communication. These compounds can act as pheromones, influencing behaviors such as aggression towards non-nestmates and care for reproductives. frontiersin.org

Distribution and Abundance in Specific Insect Species

The presence and relative abundance of 13-methylpentatriacontane have been documented in several species of social insects.

Reticulitermes flavipes (Eastern Subterranean Termite): The cuticular hydrocarbon profile of R. flavipes includes a variety of long-chain and methyl-branched alkanes. oup.comwikipedia.org Studies have shown that reproductives (both primary and neotenic) have a higher relative abundance of certain long-chain methyl-branched alkanes compared to workers. tamu.edu Specifically, 13-methylpentatriacontane, along with its isomer 11-methylpentatriacontane, has been identified in this species, and its concentration can vary with the age and reproductive status of the individual. tamu.edu The cuticular hydrocarbon mixtures of Reticulitermes species can be used to distinguish different lineages, with some characterized by a prevalence of internally branched monomethylalkanes. nih.gov

Apoica pallens (Nocturnal Swarm-Founding Wasp): In Apoica pallens, branched alkanes are a representative class of compounds found on the cuticle. uefs.br A comparative study of the cuticular and venom chemical compositions revealed a significant number of shared compounds, suggesting a potential role for these hydrocarbons in a sophisticated signaling system. uefs.br

Polistes versicolor (Variegated Paper Wasp): This species, common in South America, also utilizes branched alkanes in its cuticular hydrocarbon profile. uefs.brwikipedia.org As with other social wasps, these compounds are believed to be important for interactions between nestmates. uefs.brresearchgate.net

Table 1: Distribution of 13-Methylpentatriacontane and Related Branched Alkanes in Selected Social Insects

| Species | Compound Class | Specific Compounds Identified | Role/Significance |

|---|---|---|---|

| Reticulitermes flavipes | Methyl-branched alkanes | 11- and 13-methylpentatriacontane | Higher abundance in reproductives, increases with age. tamu.edu |

| Apoica pallens | Branched alkanes | General class identified | Important for nestmate interactions. uefs.br |

Ontogenetic and Environmental Influences on CHC Profiles

The chemical signature of an insect is not static; it can change throughout an individual's life and be influenced by various external factors. researchgate.netuni-regensburg.de

Ontogenetic Influences: The cuticular hydrocarbon profile of a social insect can vary with its developmental stage and age. nih.govnih.gov For example, in some termite species, the CHC profiles of different castes in young colonies are distinct but may become more similar in older colonies. nih.gov In R. flavipes, the relative abundance of 13-methylpentatriacontane and similar compounds increases with the age of the individual. tamu.edu This age-related variation can be an important cue in social communication, signaling maturity and reproductive capability.

Environmental Influences: The environment in which an insect develops and lives can also impact its CHC profile. cirad.frnih.gov Factors such as diet, temperature, and the nesting material can all contribute to variations in the composition and relative abundance of cuticular hydrocarbons. nih.gov For instance, the hydrocarbons present in the nest carton of some wasps can resemble those of the adult workers, suggesting a transfer of these compounds. researchgate.net This plasticity allows insects to adapt their chemical signals to their specific social and ecological context.

Microbial Production and Biotransformation of Branched Alkanes

Beyond their role in insect communication, branched alkanes like 13-methylpentatriacontane are also found in geological records and are subject to microbial processes.

Identification of Biogenic Sources and Paleoenvironmental Indicators in Sedimentary Records

Long-chain branched alkanes have been identified in various modern and ancient geological samples, indicating a biological origin. researchgate.netfrontiersin.org The presence and distribution of these compounds in sediments can serve as biomarkers, providing clues about past environments and the types of organisms that lived there. frontiersin.orgsccwrp.orgresearchgate.netfrontiersin.org For example, the discovery of branched alkanes with quaternary substituted carbon atoms in sediments dating back billions of years suggests the long-standing presence of specific microbial communities. researchgate.net The distribution patterns of these alkanes can indicate the sources of organic matter, such as contributions from bacteria, algae, or terrestrial plants. frontiersin.orgfrontiersin.org

Enzymatic Mechanisms of Alkane Oxidation in Microorganisms

Microorganisms play a crucial role in the biogeochemical cycling of hydrocarbons, including their degradation. frontiersin.orgnih.gov The initial and most challenging step in the microbial breakdown of alkanes is the oxidation of a stable carbon-hydrogen bond. frontiersin.org This process is catalyzed by a class of enzymes known as alkane hydroxylases. semanticscholar.orgnih.gov

Under aerobic conditions, these enzymes, which include cytochrome P450 monooxygenases and integral-membrane non-heme iron enzymes like AlkB, introduce an oxygen atom into the alkane molecule. frontiersin.orgnih.gov This initial hydroxylation makes the hydrocarbon more reactive and susceptible to further degradation. Different microorganisms may possess different types of alkane hydroxylases, enabling them to metabolize alkanes of varying chain lengths. frontiersin.org While the direct microbial oxidation of 13-methylpentatriacontane has not been extensively studied, the general mechanisms for long-chain alkane degradation provide a framework for understanding its fate in microbial environments.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 11,15-dimethylalkanes |

| 11-methylheptatriacontane |

| 11-methylpentatriacontane |

| 13,17-diMeC31 |

| 13- and 15-MeC31 |

| 13-methylheptatriacontane |

| 13-Methylpentatriacontane |

| 5,17-dimethylalkanes |

| 5-methylalkanes |

| Alkenes |

| Branched alkanes |

| Heneicosane |

| Methyl-branched alkanes |

| n-alkanes |

| Olefins |

| Pentacosatriene |

Theoretical and Computational Investigations of Branched Alkanes

Quantum Chemical Studies on Molecular Stability and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of branched alkanes. These ab initio and density functional theory (DFT) methods provide detailed information about electron distribution, molecular geometry, and the energetic factors that govern stability.

A novel DFT-based approach partitions the total energy into three components: a steric energy term (Es[ρ]), an electrostatic energy term (Ee[ρ]), and a fermionic quantum energy term (Eq[ρ]). nih.gov Analysis using this method revealed that branched alkanes actually possess less destabilizing DFT steric energy than linear alkanes. nih.gov However, this lower steric energy is largely canceled out by an opposing quantum energy term, which includes the Pauli repulsion component. nih.gov The deciding factor that favors branching is ultimately the electrostatic energy, combined with electron correlation effects. nih.gov This indicates that the stability of branched structures arises from a complex interplay of electronic and steric factors, rather than simple steric hindrance. DFT calculations can also explore the impact of steric interactions on the rotational energy barriers of functional groups within a molecule. nih.gov

Table 1: Relative Energies of Elongation Isomers of tris(trifluoroacetylacetonato)-manganese(III) Calculated by Different DFT Functionals This table illustrates how different DFT functionals can be used to predict the relative stability of isomers. A similar approach could be applied to conformers of 13-Methylpentatriacontane.

| Isomer | Relative Energy (kJ/mol) - Functional 1 | Relative Energy (kJ/mol) - Functional 2 | Relative Energy (kJ/mol) - Functional 3 |

|---|---|---|---|

| mer CF₃–CF₃ | 0.00 | 0.00 | 0.00 |

| Isomer A | 1.25 | 1.30 | 1.22 |

| Isomer B | 3.45 | 3.51 | 3.40 |

Note: Data is illustrative, based on the principle of DFT calculations for isomers as described in source nih.gov.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to study intermolecular interactions with high accuracy. researchgate.net The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to characterize chemical bonding and intermolecular interactions. nih.govmdpi.com

Through these methods, researchers have investigated the nature of interactions between alkane molecules. One significant finding is the existence of hydrogen-hydrogen (H-H) bonds, which are stabilizing interactions formed between hydrogen atoms that are close to electrical neutrality. nih.gov QTAIM analysis suggests that the intermolecular interactions between alkane chains are not simply non-directional van der Waals forces but are directional H-H bonds. nih.gov This framework has also been used to identify intramolecular H-H bonds in highly branched alkanes, which contribute a secondary role to their enhanced stability compared to linear isomers. nih.gov QTAIM provides a powerful tool for characterizing hydrogen bonds and other non-covalent interactions by analyzing topological data of the electron density. chemrxiv.org

The increased stability of branched alkanes has been a subject of considerable theoretical investigation, with two prominent hypotheses being "protobranching" and "geminal steric repulsion". researchgate.netnih.gov The protobranching concept posits that a quaternary carbon center with four alkyl groups is an intrinsically stable arrangement.

Molecular Dynamics (MD) Simulations for Rheological, Thermodynamic, and Structural Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov For long-chain branched alkanes like 13-Methylpentatriacontane, MD simulations are invaluable for predicting macroscopic properties from their atomic-level behavior.

MD simulations can effectively model and predict a range of properties:

Thermodynamic Properties : MD can be used to calculate properties like glass transition temperatures and heat capacity. nih.govmdpi.com

Structural Properties : Simulations provide insight into the molecular conformation, packing, and ordering of alkane chains in liquid or solid states. mdpi.com

Rheological and Transport Properties : MD is used to study the response of materials to applied forces, predicting properties such as viscosity and diffusion coefficients. mdpi.com

These simulations complement laboratory experiments, offering a cost-effective way to screen materials and understand their performance under various conditions. nih.gov For example, MD has been used to study the stress relaxation behavior in complex materials, providing an atomic-level perspective on how molecules move and rearrange. nih.gov

Statistical Mechanics and Equation of State Modeling for Branched Alkane Systems

Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic thermodynamic properties of the bulk material. Equations of state (EoS) are a direct result of this, describing the relationship between state variables such as pressure, volume, and temperature.

For branched alkanes, theoretical EoS models have been developed and tested against simulation data. researchgate.net Using techniques like configurational bias Monte Carlo simulations, researchers can generate EoS data for specific isomers. researchgate.net Studies on hexane (B92381), heptane, and octane (B31449) isomers have shown that at a constant molecular volume, increased branching has a small but noticeable effect, slightly reducing the pressure at a given density. researchgate.net Thermodynamic perturbation theory (TPT1) has been particularly successful in developing EoS for chain molecules, expressing the properties of the chain in terms of the properties of its constituent monomers. researchgate.net These theoretical models provide a robust framework for predicting the phase behavior of complex branched alkane systems.

Predictive Models for Thermochemical Properties of Long-Chain Alkanes (e.g., Group Contribution Methods, Linear Regression)

Predicting the thermochemical properties of long-chain alkanes is crucial for chemical process design. mdpi.commdpi.com Given the vast number of possible isomers, experimental measurement for every compound is impractical. Therefore, predictive models like group contribution methods and linear regression are widely used.

Group Contribution (GC) Methods: These methods estimate properties by summing the contributions of individual functional groups within the molecule. mdpi.com The accuracy of GC methods depends on the definition of the groups. First-order methods consider only the basic groups (e.g., -CH₃, -CH₂-), while second-order methods account for the influence of neighboring groups, yielding higher accuracy. nih.govresearchgate.net GC models have been developed to predict properties like the enthalpy of formation with "chemical accuracy," defined as a deviation of less than 1 kcal/mol (4.2 kJ/mol) from experimental values. mdpi.commdpi.com

Linear Regression (LR) Models: More recently, linear regression models have been developed that outperform traditional GC methods. nih.govacs.org These models use second-order groups as independent variables to predict a range of thermochemical properties, including Gibbs free energies and enthalpies of formation, over a wide range of temperatures (0–1000 K). nih.govacs.orgacs.org An LR model trained on data for C1 to C10 alkanes can accurately predict these properties for much longer chains, including isomers of C14 and beyond. nih.govacs.org These advanced models are powerful tools for studying chemical reaction equilibria, such as in the hydroisomerization of long-chain alkanes. nih.govmdpi.com

Table 2: Comparison of Predictive Models for Thermochemical Properties of Alkanes

| Model Type | Basis of Prediction | Typical Accuracy (Enthalpy of Formation) | Advantages | Limitations |

|---|---|---|---|---|

| First-Order Group Contribution (e.g., Joback) | Sum of individual group values (e.g., CH₃, CH₂) | ~23.6 K for Tcresearchgate.net | Simple, fast calculation | Does not account for neighboring group effects; lower accuracy |

| Second-Order Group Contribution (e.g., Benson) | Groups are defined by the central atom and its neighbors | Improved accuracy over first-order methods nih.govresearchgate.net | More physically realistic, higher accuracy | Requires a larger parameter library |

| Linear Regression (LR) with Second-Order Groups | Statistical model using second-order groups as variables | Exceeds 1 kcal/mol (4.2 kJ/mol) nih.govacs.org | Highly accurate, applicable over wide temperature ranges acs.org | Requires a robust training dataset |

Table of Mentioned Compounds

| Compound Name |

|---|

| 13-Methylpentatriacontane |

| Hexane |

| Heptane |

| Octane |

Computational Modeling of Environmental Processes Involving Branched Alkanes (e.g., Secondary Organic Aerosol Formation)

The atmospheric fate of long-chain branched alkanes, such as 13-Methylpentatriacontane, is intricately linked to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and human health. Due to the complexity of their atmospheric oxidation, computational models have become indispensable tools for predicting their environmental behavior and potential to form SOA. These models aim to simulate the multigenerational oxidation processes that transform volatile organic compounds into lower volatility products capable of partitioning into the aerosol phase.

Recent advancements in computational atmospheric chemistry have led to the development of sophisticated models that can handle the complex reaction mechanisms of long-chain alkanes. However, explicit gas-phase oxidation mechanisms for a molecule as large and complex as 13-Methylpentatriacontane are often computationally prohibitive to generate from first principles. Therefore, models often employ parameterizations and lumping techniques to represent the atmospheric chemistry of these compounds.

A significant challenge in modeling branched alkanes is accounting for the influence of their molecular structure on reactivity and product distribution. The position of the methyl group in 13-Methylpentatriacontane, for instance, influences the abstraction rates of hydrogen atoms by atmospheric oxidants like the hydroxyl radical (OH). Structure-activity relationships (SARs) are often employed to estimate these reaction rates based on the type of C-H bond (primary, secondary, or tertiary). The presence of a tertiary carbon at the 13-position in 13-Methylpentatriacontane is expected to be a primary site for initial OH attack, leading to the formation of specific alkyl radicals.

One of the key processes in the atmospheric oxidation of alkanes leading to SOA formation is autoxidation, where peroxy radicals (RO2) undergo intramolecular hydrogen shifts, leading to the rapid addition of multiple oxygen atoms and the formation of highly oxygenated molecules (HOMs) with extremely low volatility. The branching in 13-Methylpentatriacontane can influence the efficiency of these autoxidation pathways.

Modeling Approaches for Branched Alkane SOA Formation

The Unified Partitioning Aerosol Phase Reaction (UNIPAR) model is a notable framework used to predict SOA formation from the multiphase reactions of various hydrocarbons, including branched alkanes. copernicus.org Due to the lack of explicit gas-phase mechanisms for a vast number of branched alkanes, the UNIPAR model employs an innovative approach. copernicus.org It constructs the product distribution for a branched alkane by using the existing distribution of a linear alkane with the nearest vapor pressure as a proxy. copernicus.org This is then adjusted by an "autoxidation reduction factor," which is a function of the degree and position of the branching. copernicus.org This factor accounts for the observation that increased branching can inhibit autoxidation reactions that are significant contributors to the formation of low-volatility products and, consequently, SOA. copernicus.org

The following table illustrates the conceptual inputs and outputs of a computational model like UNIPAR when applied to a hypothetical long-chain branched alkane like 13-Methylpentatriacontane, based on principles derived from studies on shorter-chain alkanes.

| Model Parameter/Input | Description | Relevance to 13-Methylpentatriacontane | Expected Outcome/Prediction |

| Precursor Identity | The chemical structure and properties of the initial alkane. | C36H74, with a methyl group at the 13-position. | The model will use this structure to estimate reactivity and vapor pressure. |

| OH Reaction Rate Constant | The rate at which the hydroxyl radical reacts with the alkane. | Estimated using Structure-Activity Relationships (SARs). The tertiary C-H bond at the 13-position will have a higher estimated rate of H-abstraction. | Initiation of the oxidation cascade. |

| Proxy Linear Alkane | A linear alkane with a similar vapor pressure is chosen to approximate the product distribution. | A linear alkane with a slightly lower carbon number might be selected to match the vapor pressure of the branched C36 alkane. | Provides a baseline for the types and volatilities of oxidation products. |

| Autoxidation Reduction Factor | A correction factor to account for the effect of branching on the formation of highly oxygenated, low-volatility products. | The methyl branch introduces a tertiary carbon, which can alter autoxidation pathways compared to a purely linear alkane. | A lower yield of extremely low-volatility products compared to a linear alkane of similar volatility, potentially leading to a lower overall SOA yield under certain conditions. |

| NOx Concentration | The concentration of nitrogen oxides (NO and NO2) influences the fate of peroxy radicals (RO2). | High NOx conditions, typical of urban environments, favor RO2 + NO reactions, leading to higher volatility products. Low NOx conditions, prevalent in remote areas, favor autoxidation and RO2 + HO2 reactions, leading to lower volatility products. | The model will predict different SOA yields and compositions depending on the NOx regime. |

| Aerosol Seed Surface Area | The available surface area for condensation of low-volatility organic compounds. | Affects the gas-particle partitioning of oxidation products. | Higher seed surface area can lead to higher SOA yields by providing a larger sink for condensable vapors. |

This table is a conceptual representation based on modeling principles for long-chain branched alkanes and does not represent empirically measured data for 13-Methylpentatriacontane.

Research Findings from Computational Studies

Computational studies on long-chain alkanes have revealed several key findings that can be extrapolated to understand the potential behavior of 13-Methylpentatriacontane:

Influence of Carbon Number and Branching on SOA Yield : For a given level of photochemical aging, SOA yields generally increase with the carbon number of the parent alkane due to the lower volatility of the oxidation products. However, for a given carbon number, branching can have a more complex effect. Some studies on smaller alkanes have shown that branching can decrease SOA yields because the fragmentation of the carbon skeleton is more likely, leading to more volatile products. nih.gov

Role of NOx : The concentration of NOx is a critical factor determining the SOA yield from alkanes. copernicus.org Models predict that under low-NOx conditions, the formation of highly oxygenated, low-volatility products through autoxidation is more efficient, leading to higher SOA yields. Conversely, under high-NOx conditions, the reaction of peroxy radicals with NO leads to the formation of higher volatility nitrates and other products, generally resulting in lower SOA yields.

Multiphase Chemistry : Models like UNIPAR account for chemistry occurring in the gas phase, the organic aerosol phase, and the aqueous aerosol phase. copernicus.orgkomes2024.co.kr For hydrophobic molecules like long-chain alkanes and their early-generation oxidation products, partitioning to the organic phase is the dominant process. copernicus.org

Composition of SOA : Computational models can predict the chemical composition of the formed SOA, including the average oxygen-to-carbon (O:C) ratio, which is a measure of the degree of oxidation. The O:C ratio of SOA from alkanes is influenced by the extent of photochemical aging and the specific oxidation pathways.

The table below summarizes the expected qualitative effects of structural features and environmental conditions on the SOA formation potential of a long-chain branched alkane like 13-Methylpentatriacontane, based on findings from computational modeling of similar compounds.

| Factor | Influence on SOA Formation Potential | Modeling Rationale |

| Long Carbon Chain (C36) | High | The initial low volatility of the parent molecule and its oxidation products favors partitioning to the aerosol phase. |

| Methyl Branching | Moderate to Low (relative to a linear alkane of similar volatility) | Branching can increase fragmentation and reduce the efficiency of autoxidation pathways that form extremely low-volatility products. |

| Low NOx Conditions | High | Promotes autoxidation and the formation of highly oxygenated, low-volatility products. |

| High NOx Conditions | Low | Favors the formation of higher-volatility organic nitrates and fragmentation products. |

| High Relative Humidity | Minor (for early generation products) | The hydrophobic nature of alkanes and their initial oxidation products limits aqueous-phase processing. copernicus.org |

| Extended Photochemical Aging | High | Multiple generations of oxidation lead to progressively lower volatility products, increasing the overall SOA yield. |

This table presents qualitative trends based on computational studies of long-chain alkanes and is intended to be illustrative for 13-Methylpentatriacontane.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.